molecular formula C12H22O3 B14200653 2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane CAS No. 923035-55-6

2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane

Cat. No.: B14200653
CAS No.: 923035-55-6
M. Wt: 214.30 g/mol
InChI Key: AQRDDCCBESZXRO-UHFFFAOYSA-N
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Description

2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by its unique structure, which includes diethyl and prop-1-en-1-yloxy groups attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of diethyl dioxane with prop-1-en-1-yl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-1-yloxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with a similar structure but different substituents.

    4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: A compound with a dioxaborolane ring and similar substituents.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: A benzene derivative with similar functional groups.

Uniqueness

2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane is unique due to its specific combination of diethyl and prop-1-en-1-yloxy groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

923035-55-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2,5-diethyl-5-(prop-1-enoxymethyl)-1,3-dioxane

InChI

InChI=1S/C12H22O3/c1-4-7-13-8-12(6-3)9-14-11(5-2)15-10-12/h4,7,11H,5-6,8-10H2,1-3H3

InChI Key

AQRDDCCBESZXRO-UHFFFAOYSA-N

Canonical SMILES

CCC1OCC(CO1)(CC)COC=CC

Origin of Product

United States

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